molecular formula C34H32AgN4O4-4 B3044322 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver CAS No. 80481-08-9

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver

Cat. No.: B3044322
CAS No.: 80481-08-9
M. Wt: 668.5 g/mol
InChI Key: CEPSBRKIJFCJBG-QPPPNFCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver is a complex organic compound with a unique structure This compound is characterized by its porphyrin core, which is a macrocyclic structure composed of four pyrrole subunits interconnected via methine bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver typically involves the following steps:

    Formation of the Porphyrin Core: This step involves the condensation of pyrrole and an aldehyde under acidic conditions to form the porphyrin macrocycle.

    Functionalization of the Porphyrin Core: The porphyrin core is then functionalized with carboxyethyl and ethenyl groups through various organic reactions, such as alkylation and vinylation.

    Introduction of Silver: The final step involves the incorporation of silver into the porphyrin structure. This is usually achieved through a metallation reaction, where a silver salt (e.g., silver nitrate) is reacted with the functionalized porphyrin under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

    Substitution: The ethenyl and carboxyethyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular components such as DNA, proteins, and membranes.

    Pathways Involved: It can generate reactive oxygen species (ROS) upon light activation, leading to oxidative damage in target cells. This is particularly relevant in its application as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    3-(Acryloyloxy)propanoic acid: Similar in structure but lacks the porphyrin core and silver.

    Propanoic acid: A simpler carboxylic acid without the complex porphyrin structure.

    2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propanoic acid: Contains similar functional groups but has a different core structure.

Uniqueness

The uniqueness of 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver lies in its porphyrin core and the presence of silver, which confer distinct electronic, photophysical, and catalytic properties not found in simpler compounds.

Properties

IUPAC Name

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O4.Ag/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13?,26-13-,27-14-,28-15?,29-14?,30-15-,31-16-,32-16?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPSBRKIJFCJBG-RSPUIOJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32AgN4O4-4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver
Reactant of Route 2
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver
Reactant of Route 3
Reactant of Route 3
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver
Reactant of Route 4
Reactant of Route 4
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver
Reactant of Route 5
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver
Reactant of Route 6
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver

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